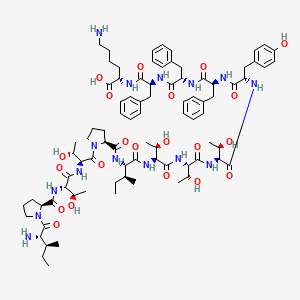![molecular formula C12H17N5O4S B12387653 (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety. It has significant importance in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and thiols with a suitable purine precursor.
Attachment of the Ribose Sugar: The ribose sugar moiety is introduced through glycosylation reactions, where the purine base is coupled with a protected ribose derivative under acidic or basic conditions.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine ring or the ribose moiety, resulting in various reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Reduced analogs of the purine or ribose moiety.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: Investigated for its potential as an antiviral and anticancer agent, with studies focusing on its efficacy and mechanism of action.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, thereby disrupting the replication process. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
- (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(amino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
- (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-ethylsulfanylpurin-9-yl]oxolane-3,4-diol
- (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the purine ring and the ribose moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C12H17N5O4S |
|---|---|
分子量 |
327.36 g/mol |
IUPAC 名称 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16)/t5-,7?,8+,11-/m1/s1 |
InChI 键 |
PHFMCMDFWSZKGD-DWVWSIQXSA-N |
手性 SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



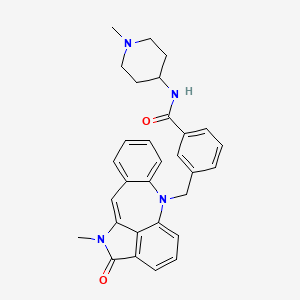
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
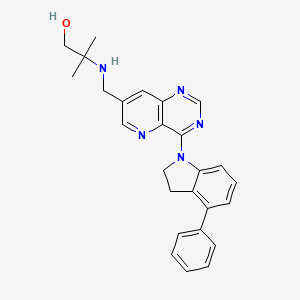
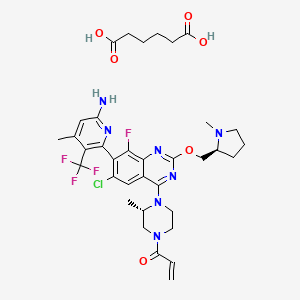
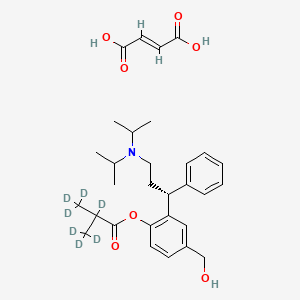
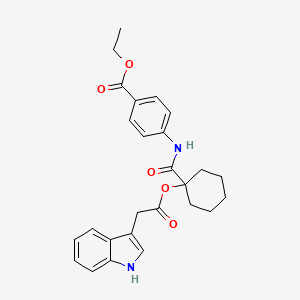
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
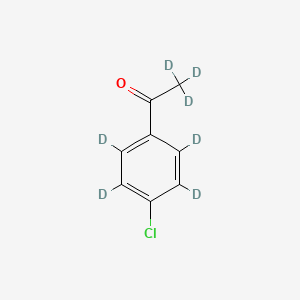
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
